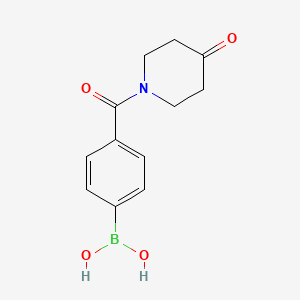

4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Vue d'ensemble

Description

The compound 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is a derivative of 4-oxopiperidine, which is a key structural motif in various pharmacologically active compounds. The oxopiperidine moiety is known for its presence in molecules that exhibit a range of biological activities, including the ability to reverse multidrug resistance (MDR) in cancer cells. For instance, a series of compounds with the 4-oxopiperidine structure have been identified as potent revertants of P-glycoprotein-dependent MDR, highlighting the significance of the 4-oxopiperidine scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of compounds related to 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid often involves the formation of the 4-oxopiperidine ring as a core structure. In the context of MDR reversal agents, the synthesis of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-oxopiperidines has been reported. These compounds were synthesized by attaching an N-aroyl group to various 3,5-bis(benzylidene)-4-piperidones, which is crucial for their biological activity . Although the exact synthesis of 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds containing the 4-oxopiperidine moiety can be analyzed using computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods allow for the determination of structural parameters, spectroscopic characterization, and the analysis of electronic interactions within the molecule. For example, DFT and TD-DFT calculations have been used to study the molecular structure and spectroscopic properties of related compounds, providing insights into their electronic structure and potential biological activities .

Chemical Reactions Analysis

The reactivity of the 4-oxopiperidine ring can be explored through its involvement in various chemical reactions. For instance, a stable N-oxyl radical derived from a 4-oxopiperidine compound has been shown to participate in hydrogen-abstraction and coupling reactions, leading to the formation of new compounds with different functional groups. These reactions demonstrate the versatility of the 4-oxopiperidine ring in forming diverse chemical structures, which can be further modified to enhance their biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxopiperidine derivatives can be influenced by their molecular structure and the presence of substituents. The stability of radicals derived from these compounds, as well as their ability to undergo various chemical transformations, suggests that they possess unique reactivity profiles. Additionally, the electronic properties, such as charge distribution and stabilization energies, can be assessed through Natural Bond Orbital (NBO) analysis, providing a deeper understanding of the compound's reactivity and potential interactions with biological targets .

Applications De Recherche Scientifique

Supramolecular Assemblies and Hydrogen Bonding

Research on boronic acids, including those structurally related to 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid, has demonstrated their role in the design and synthesis of supramolecular assemblies. These assemblies are formed through O–H⋯N hydrogen bonds between hetero N-atoms and the boronic acid group, showcasing the potential of boronic acids in the construction of complex molecular structures and their interactions (Pedireddi & Seethalekshmi, 2004).

Catalyst in Chemical Reactions

Boronic acids serve as catalysts in chemical reactions. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has shown high effectiveness as a catalyst for dehydrative amidation between carboxylic acids and amines. The presence of an ortho-substituent on the boronic acid is crucial, as it prevents the coordination of amines to the boron atom, thereby accelerating the amidation process. This highlights the potential of boronic acids in peptide synthesis and other chemical transformations (Wang, Lu, & Ishihara, 2018).

Optical Modulation and Saccharide Recognition

Phenylboronic acids have been used for optical modulation and saccharide recognition by grafting them onto polyethylene glycol-wrapped single-walled carbon nanotubes. This application demonstrates the ability of boronic acid-functionalized materials to quench near-infrared fluorescence in response to saccharide binding, offering a pathway for the development of sensitive biosensors and novel materials for biomedical research (Mu et al., 2012).

Glucose and pH-Responsive Materials

The development of intelligent bio-hydrogels that respond to glucose and pH changes has been facilitated by the incorporation of phenylboronic acid groups. These novel cellulose/phenylboronic acid composite hydrogels, prepared via electron beam irradiation, demonstrate significant potential for applications in drug delivery systems, especially for the controlled release of insulin in response to fluctuating glucose levels (Peng et al., 2018).

Pharmaceutical and Chemical Engineering Applications

Phenylboronic acid and its derivatives, closely related to 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid, have found extensive use in pharmaceutical and chemical engineering. Their ability to form reversible complexes with polyol compounds has been exploited for the recognition, separation, and detection of saccharides, glycolipids, glycoproteins, and nucleotides. These properties underscore the versatility of boronic acids in developing self-regulated insulin delivery systems, tissue engineering, and sensor technologies (Liang-yin, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

[4-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO4/c15-11-5-7-14(8-6-11)12(16)9-1-3-10(4-2-9)13(17)18/h1-4,17-18H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAPQNNEMPKYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCC(=O)CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394920 | |

| Record name | 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-23-9 | |

| Record name | B-[4-[(4-Oxo-1-piperidinyl)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)

![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)

![5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1308727.png)